Z-160 hydrochloride
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Overview
Description
Preparation Methods
The synthesis of Z-160 hydrochloride involves the construction of its complex molecular structure through a series of chemical reactions. The synthetic routes typically include the formation of the piperazine ring and the attachment of various functional groups to achieve the desired pharmacological properties. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
Z-160 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Z-160 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of N-type calcium channel blockers.
Biology: It is used to investigate the role of calcium channels in cellular processes.
Industry: It is used in the development of new pharmaceuticals targeting calcium channels.
Mechanism of Action
Z-160 hydrochloride exerts its effects by inhibiting the alpha-2/delta-1 subunit of voltage-dependent calcium channels. This inhibition reduces calcium influx into neurons, which in turn decreases the release of neurotransmitters involved in pain signaling. The molecular targets and pathways involved include the modulation of calcium channel activity and the subsequent reduction in neuronal excitability .
Comparison with Similar Compounds
Z-160 hydrochloride belongs to the class of organic compounds known as diphenylmethanes. Similar compounds include other N-type calcium channel blockers such as gabapentin and pregabalin. Compared to these compounds, this compound has a higher selectivity for N-type calcium channels, which may result in fewer side effects and improved efficacy in treating chronic pain .
Properties
CAS No. |
41332-36-9 |
---|---|
Molecular Formula |
C32H33ClN2O |
Molecular Weight |
497.079 |
IUPAC Name |
1-(Diphenylmethyl)-4-(3,3-diphenylpropanoyl)piperazine hydrochloride |
InChI |
InChI=1S/C32H32N2O.ClH/c35-31(25-30(26-13-5-1-6-14-26)27-15-7-2-8-16-27)33-21-23-34(24-22-33)32(28-17-9-3-10-18-28)29-19-11-4-12-20-29;/h1-20,30,32H,21-25H2;1H |
InChI Key |
ZUKCTHFFBLZBGR-UHFFFAOYSA-N |
SMILES |
Cl.O=C(CC(c1ccccc1)c2ccccc2)N3CCN(CC3)C(c4ccccc4)c5ccccc5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Z-160 hydrochloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.